molecular formula C9H6N4O B3330622 1,4-Dihydro-9H-1,2,3-triazolo[4,5-B]quinolin-9-one CAS No. 72680-07-0

1,4-Dihydro-9H-1,2,3-triazolo[4,5-B]quinolin-9-one

Cat. No.: B3330622
CAS No.: 72680-07-0
M. Wt: 186.17 g/mol
InChI Key: DZZSIRMMHGOEJQ-UHFFFAOYSA-N
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Description

1,4-Dihydro-9H-1,2,3-triazolo[4,5-B]quinolin-9-one is a heterocyclic compound that belongs to the class of triazoloquinolines. This compound is characterized by its unique structure, which includes a triazole ring fused to a quinoline moiety. The molecular formula of this compound is C9H6N4O, and it has a molecular weight of 186.17 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dihydro-9H-1,2,3-triazolo[4,5-B]quinolin-9-one typically involves the condensation of appropriate starting materials followed by cyclization. One common method involves the reaction of 2-aminobenzonitrile with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized under acidic conditions to yield the triazoloquinoline core . The reaction is usually carried out in a solvent such as tetrahydrofuran, and the yield can be optimized by controlling the reaction temperature and time .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product can be achieved through crystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

1,4-Dihydro-9H-1,2,3-triazolo[4,5-B]quinolin-9-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinoline and triazoloquinoline derivatives, which can exhibit different chemical and biological properties .

Scientific Research Applications

1,4-Dihydro-9H-1,2,3-triazolo[4,5-B]quinolin-9-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1,4-Dihydro-9H-1,2,3-triazolo[4,5-B]quinolin-9-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of phosphodiesterase enzymes, which play a role in cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Dihydro-9H-1,2,3-triazolo[4,5-B]quinolin-9-one is unique due to its fused triazole and quinoline rings, which confer distinct chemical and biological properties. This structural feature allows it to interact with different molecular targets and exhibit a range of activities that are not seen in simpler quinoline or triazole compounds .

Properties

IUPAC Name

2,4-dihydrotriazolo[4,5-b]quinolin-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4O/c14-8-5-3-1-2-4-6(5)10-9-7(8)11-13-12-9/h1-4H,(H2,10,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZZSIRMMHGOEJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=NNN=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90507316
Record name 2,3-Dihydro-9H-[1,2,3]triazolo[4,5-b]quinolin-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90507316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72680-07-0
Record name 2,3-Dihydro-9H-[1,2,3]triazolo[4,5-b]quinolin-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90507316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4-Dihydro-9H-1,2,3-triazolo[4,5-B]quinolin-9-one
Reactant of Route 2
1,4-Dihydro-9H-1,2,3-triazolo[4,5-B]quinolin-9-one
Reactant of Route 3
1,4-Dihydro-9H-1,2,3-triazolo[4,5-B]quinolin-9-one
Reactant of Route 4
1,4-Dihydro-9H-1,2,3-triazolo[4,5-B]quinolin-9-one
Reactant of Route 5
Reactant of Route 5
1,4-Dihydro-9H-1,2,3-triazolo[4,5-B]quinolin-9-one
Reactant of Route 6
1,4-Dihydro-9H-1,2,3-triazolo[4,5-B]quinolin-9-one

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